An In-depth Technical Guide to the Physicochemical Properties of 1,5-Naphthyridine-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1,5-Naphthyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,5-Naphthyridine-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific experimental data for this compound, this document presents a combination of predicted values and established experimental protocols to enable researchers to determine these properties. The guide also delves into the potential biological activities of this class of compounds, offering insights into their mechanisms of action.
Core Physicochemical Properties
1,5-Naphthyridine-2-carboxylic acid (C9H6N2O2) is a white crystalline solid.[1] Below is a summary of its known and predicted physicochemical properties.
| Property | Value/Information | Source |
| Molecular Formula | C9H6N2O2 | [2] |
| Molecular Weight | 174.16 g/mol | --- |
| Appearance | White crystalline solid | [1] |
| Melting Point | >200°C | [1] |
| Boiling Point | 366.8°C at 760 mmHg (Predicted) | [1] |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.697 (Predicted) | [1] |
| pKa | Data not available. A predicted pKa for the parent 1,5-Naphthyridine is 2.91.[3] The carboxylic acid functional group is expected to have a pKa in the range of 4-5. | |
| Solubility | Specific experimental data not available. As a carboxylic acid with a fused aromatic ring system, it is expected to have low solubility in water and higher solubility in organic solvents. |
Experimental Protocols
Determination of Aqueous and Organic Solubility
Principle: The shake-flask method is a standard technique for determining the solubility of a compound. It involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1,5-Naphthyridine-2-carboxylic acid to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the suspension to settle.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification of Dissolved Solute:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.
-
Determine the concentration of 1,5-Naphthyridine-2-carboxylic acid in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original solubility by taking into account the dilution factor.
-
Determination of pKa by Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound.[4] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the sample while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[5][6]
Protocol:
-
Sample Preparation:
-
Accurately weigh a precise amount of 1,5-Naphthyridine-2-carboxylic acid and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent such as methanol or DMSO may be used, but the pKa value will be specific to that solvent system.
-
The final concentration of the sample solution should be in the range of 1-10 mM.[5]
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stir bar.
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or an automated titrator.
-
-
Titration Procedure:
-
Begin stirring the sample solution.
-
Add the titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration until the pH has passed the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.
-
Alternatively, the pKa can be determined from the first or second derivative of the titration curve.
-
Spectral Data
Mass Spectrometry
Predicted mass spectral data for 1,5-Naphthyridine-2-carboxylic acid suggests the following adducts and their corresponding m/z values:
| Adduct | m/z |
| [M+H]+ | 175.05020 |
| [M+Na]+ | 197.03214 |
| [M-H]- | 173.03564 |
(Data from PubChem)[7]
13C NMR Spectroscopy
Predicted 13C NMR chemical shifts for the parent 1,5-naphthyridine show signals at approximately 151.13, 143.98, 137.41, and 124.30 ppm.[8][9] For 1,5-Naphthyridine-2-carboxylic acid, the presence of the carboxylic acid group would introduce an additional signal in the range of 165-185 ppm for the carbonyl carbon and would also influence the chemical shifts of the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 1,5-Naphthyridine-2-carboxylic acid is expected to exhibit characteristic absorption bands for its functional groups:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[10]
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=N and C=C stretch (aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch (carboxylic acid): A band in the 1210-1320 cm⁻¹ region.
Biological Activity and Potential Mechanism of Action
Naphthyridine derivatives are a well-established class of compounds with a broad range of biological activities, including antibacterial and anticancer properties.[1] Many of these activities are attributed to their ability to inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I and DNA gyrase.[6][11]
Inhibition of Topoisomerase I
Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase I, an essential enzyme for relaxing DNA supercoiling during replication and transcription.[12][13] The proposed mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent apoptosis in cancer cells.[8]
Caption: Inhibition of Topoisomerase I by a 1,5-Naphthyridine derivative.
Inhibition of DNA Gyrase
Naphthyridine derivatives, particularly the quinolone antibiotics, are well-known inhibitors of bacterial DNA gyrase.[6][11] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Inhibition of topoisomerase I by naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
